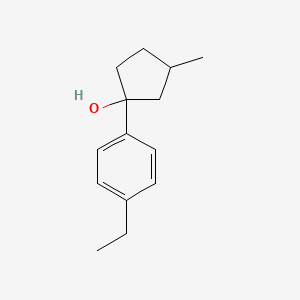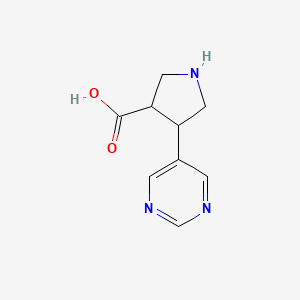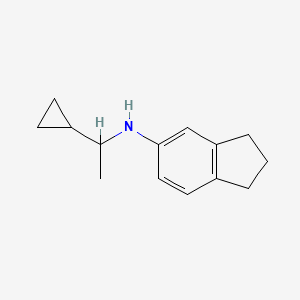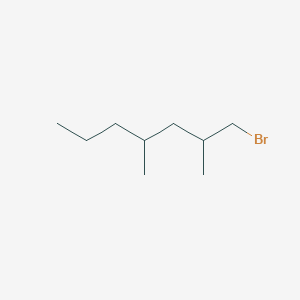
1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a 4-ethylphenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol typically involves the alkylation of cyclopentanone with 4-ethylbenzyl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Nitro compounds, halogenated compounds
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
- 1-(4-Methylphenyl)-3-methylcyclopentan-1-ol
- 1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol
Comparison: 1-(4-Ethylphenyl)-3-methylcyclopentan-1-ol is unique due to the specific positioning of the ethyl and methyl groups on the cyclopentane ring
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C14H20O/c1-3-12-4-6-13(7-5-12)14(15)9-8-11(2)10-14/h4-7,11,15H,3,8-10H2,1-2H3 |
Clé InChI |
IEWLJKFHTHXDFP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2(CCC(C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13241965.png)

![1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B13241976.png)
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13241983.png)



![3-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B13242001.png)

![3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13242019.png)


